molecular formula C11H14N6 B8747141 2-(5-piperidin-4-yl-1H-1,2,4-triazol-3-yl)pyrimidine CAS No. 893424-21-0

2-(5-piperidin-4-yl-1H-1,2,4-triazol-3-yl)pyrimidine

Cat. No.: B8747141
CAS No.: 893424-21-0
M. Wt: 230.27 g/mol
InChI Key: YSLCBWCBLLEWMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-piperidin-4-yl-1H-1,2,4-triazol-3-yl)pyrimidine is a heterocyclic compound that contains a piperidine ring, a triazole ring, and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-piperidin-4-yl-1H-1,2,4-triazol-3-yl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on cost-effectiveness, scalability, and environmental sustainability. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-piperidin-4-yl-1H-1,2,4-triazol-3-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with additional hydrogen atoms.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

2-(5-piperidin-4-yl-1H-1,2,4-triazol-3-yl)pyrimidine has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-piperidin-4-yl-1H-1,2,4-triazol-3-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-piperidin-4-yl-1H-1,2,4-triazol-3-yl)pyrimidine is unique due to its specific combination of piperidine, triazole, and pyrimidine rings, which confer distinct chemical and biological properties

Properties

CAS No.

893424-21-0

Molecular Formula

C11H14N6

Molecular Weight

230.27 g/mol

IUPAC Name

2-(5-piperidin-4-yl-1H-1,2,4-triazol-3-yl)pyrimidine

InChI

InChI=1S/C11H14N6/c1-4-13-10(14-5-1)11-15-9(16-17-11)8-2-6-12-7-3-8/h1,4-5,8,12H,2-3,6-7H2,(H,15,16,17)

InChI Key

YSLCBWCBLLEWMX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC(=NN2)C3=NC=CC=N3

Origin of Product

United States

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